HO-1 Inhibitory Potency: 3-Bromophenyl vs. 4-Bromophenyl and 3,4-Dichlorophenyl Aromatic Moieties
In a systematic SAR evaluation of 1-aryl-2-(1H-imidazol-1-yl)ethanone derivatives, the 3‑bromophenyl substituent was explicitly named among the halogen-substituted residues delivering the best HO-1 inhibition results, alongside 4‑bromophenyl and 3,4‑dichlorophenyl. Within the imidazole-ketone sub-series, compounds bearing these aryl groups (e.g., 36–39, 44) exhibited very potent activity, with IC50 values <5 µM against both HO-1 and HO-2 isozymes [1]. Although the target compound is the ethanol analog of these ketones, the same aromatic pharmacophore drives binding, and the ethanol linker has been shown in follow-up studies to further enhance selectivity for HO-1 over HO-2 [2].
| Evidence Dimension | HO-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | <5 µM (inferred from ketone analog series; direct IC50 for the ethanol analog not yet published in a head-to-head format) |
| Comparator Or Baseline | Other halogen-substituted aryl derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl) gave IC50 values typically >10 µM in the same assay. |
| Quantified Difference | ≥2‑fold improvement over non‑brominated or para‑only halogenated analogs. |
| Conditions | Recombinant truncated human HO-1 enzyme assay; spectrophotometric detection of bilirubin (Roman et al., ChemMedChem 2010). |
Why This Matters
Procurement of the 3‑bromophenyl variant ensures access to the pharmacophore that has been most extensively validated for high HO-1 affinity, avoiding the risk of reduced potency observed with other halogen substitution patterns.
- [1] Roman, G.; Vlahakis, J.Z.; Vukomanovic, D.; Nakatsu, K.; Szarek, W.A. Heme oxygenase inhibition by 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives. ChemMedChem 2010, 5, 1541–1555. View Source
- [2] Floresta, G.; Ciaffaglione, V.; Gentile, D.; Marrazzo, A.; Dichiara, M.; Rescifina, A. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation. Molecules 2018, 23, 1209. View Source
